molecular formula C9H12Cl2Si B13688733 (3,5-Dichlorophenyl)trimethylsilane

(3,5-Dichlorophenyl)trimethylsilane

Cat. No.: B13688733
M. Wt: 219.18 g/mol
InChI Key: JKNUZOSJRLIONU-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12Cl2Si. It is characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, and a trimethylsilyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichlorophenyl)trimethylsilane typically involves the reaction of 3,5-dichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

3,5Dichlorophenylmagnesium bromide+Trimethylchlorosilane(3,5Dichlorophenyl)trimethylsilane+MgBrCl3,5-\text{Dichlorophenylmagnesium bromide} + \text{Trimethylchlorosilane} \rightarrow (3,5-\text{Dichlorophenyl})\text{trimethylsilane} + \text{MgBrCl} 3,5−Dichlorophenylmagnesium bromide+Trimethylchlorosilane→(3,5−Dichlorophenyl)trimethylsilane+MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with stringent control over moisture and temperature to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrosilylation Reactions: The trimethylsilyl group can participate in hydrosilylation reactions, adding across double or triple bonds in the presence of catalysts.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are often used, with reactions conducted under an inert atmosphere to prevent oxidation.

Major Products:

    Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.

    Hydrosilylation Reactions: Products include silylated alkanes or alkenes, depending on the starting materials.

Scientific Research Applications

(3,5-Dichlorophenyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, including materials for electronics and coatings.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)trimethylsilane in chemical reactions involves the reactivity of the trimethylsilyl group and the electron-withdrawing effects of the chlorine atoms. The trimethylsilyl group can stabilize reaction intermediates through hyperconjugation, while the chlorine atoms can influence the reactivity of the phenyl ring by inductive and resonance effects.

Comparison with Similar Compounds

  • (3,4-Dichlorophenyl)trimethylsilane
  • (2,4-Dichlorophenyl)trimethylsilane
  • (2,5-Dichlorophenyl)trimethylsilane

Comparison: (3,5-Dichlorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine atoms, which affects its reactivity and the types of reactions it can undergo. For example, the 3,5-dichloro substitution pattern can lead to different regioselectivity in substitution reactions compared to the 3,4- or 2,4-dichloro isomers .

Properties

Molecular Formula

C9H12Cl2Si

Molecular Weight

219.18 g/mol

IUPAC Name

(3,5-dichlorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12Cl2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3

InChI Key

JKNUZOSJRLIONU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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